2,4,6-trimethylbenzaldehyde (mesitylmethylene)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 2,4,6-trimethylbenzaldehyde involves bromination, Grignard reaction, and oxidation starting from mesitylene, achieving an overall yield of about 64.2% with a purity of 97% (Yang Lirong, 2007). Another approach involves various acylating agents including carbon monoxide, acetone cyanohydrin, and chloral, among others, highlighting the advantages and potential industrial applications due to high yield and easy availability of raw materials (Z. Qiang, 2009).
Molecular Structure Analysis
Studies on hydrazone compounds, including those similar in structure to 2,4,6-trimethylbenzaldehyde (mesitylmethylene)hydrazone, reveal insights into their molecular conformation and crystal structures. For instance, the crystal structure analysis of various hydrazone compounds shows the formation of stable acentric supramolecular associates in crystals, contributing to their potential nonlinear optical activity (L. Kuleshova et al., 2003).
Chemical Reactions and Properties
Hydrazone compounds, including 2,4,6-trimethylbenzaldehyde (mesitylmethylene)hydrazone, participate in various chemical reactions forming stable crystalline compounds. These reactions are often characterized by the formation of hydrogen bonds and specific molecular arrangements in their crystal structures (Meili Zhao, 2021).
Physical Properties Analysis
The physical properties of hydrazone compounds, including solubility, melting points, and crystalline forms, are influenced by their molecular structure and intermolecular interactions. The polymorphism of these compounds suggests a strong potential for designing specific crystal structures to enhance their physical properties (L. Kuleshova et al., 2003).
Chemical Properties Analysis
The chemical properties of hydrazones, such as reactivity towards various reagents, stability, and formation of complexes, are key areas of research. The study on thiobenzaldehydes, for instance, provides insight into the reactivity differences among isomers and their potential in forming complexes with different metals (N. Takeda et al., 1997).
properties
IUPAC Name |
(E)-1-(2,4,6-trimethylphenyl)-N-[(E)-(2,4,6-trimethylphenyl)methylideneamino]methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2/c1-13-7-15(3)19(16(4)8-13)11-21-22-12-20-17(5)9-14(2)10-18(20)6/h7-12H,1-6H3/b21-11+,22-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJLCENRBFHLBI-XHQRYOPUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C=NN=CC2=C(C=C(C=C2C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)/C=N/N=C/C2=C(C=C(C=C2C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.